N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group, an ethyl group, and a 2,3-dimethylphenyl group
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group and the subsequent substitution with the 2,3-dimethylphenyl and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its pharmacological properties and potential therapeutic uses. Industrial applications might include its use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as N-(3,5-dichloro-4-fluorophenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide and 1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-18(22)20-12-10-16(11-13-20)19(23)21(6-2)17-9-7-8-14(3)15(17)4/h5,7-9,16H,1,6,10-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIODHPBUGBEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1C)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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